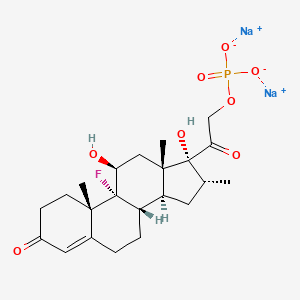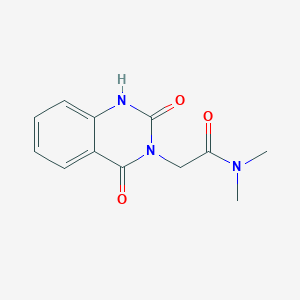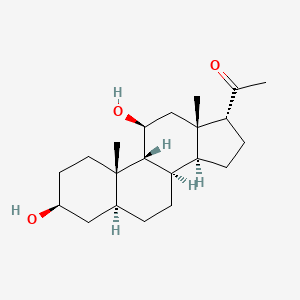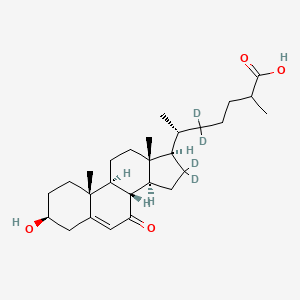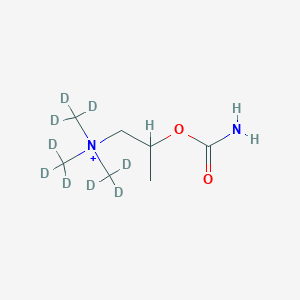
Bethanechol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bethanechol-d9 is a deuterated form of bethanechol, a synthetic ester that is structurally and pharmacologically similar to acetylcholine. Bethanechol is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors without affecting nicotinic receptors. Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase, resulting in a longer duration of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bethanechol-d9 can be synthesized by incorporating deuterium into the structure of bethanechol. The synthesis involves the reaction of deuterated trimethylamine with deuterated β-methylcholine chloride in the presence of a suitable base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then formulated into pharmaceutical preparations for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: Bethanechol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bethanechol-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological activity.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of deuterated pharmaceuticals with improved stability and efficacy
Wirkmechanismus
Bethanechol-d9 exerts its effects by stimulating muscarinic receptors, which are part of the parasympathetic nervous system. The compound binds to postganglionic muscarinic receptors, leading to the activation of intracellular signaling pathways. This results in smooth muscle contractions in the bladder and gastrointestinal tract, promoting urinary retention relief and increased gastrointestinal motility .
Vergleich Mit ähnlichen Verbindungen
Neostigmine: A cholinergic agent used to treat myasthenia gravis and urinary retention.
Pilocarpine: A muscarinic agonist used to treat dry mouth and glaucoma.
Carbachol: A cholinergic agonist used in ophthalmology to induce miosis.
Comparison: Bethanechol-d9 is unique due to its selective stimulation of muscarinic receptors without affecting nicotinic receptors. Unlike neostigmine and carbachol, this compound is not hydrolyzed by cholinesterase, resulting in a longer duration of action. Additionally, the incorporation of deuterium in this compound enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C7H17N2O2+ |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
2-carbamoyloxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/i2D3,3D3,4D3 |
InChI-Schlüssel |
NZUPCNDJBJXXRF-WVZRYRIDSA-O |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CC(C)OC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C[N+](C)(C)C)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


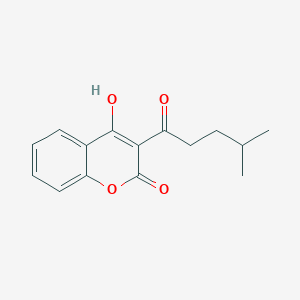
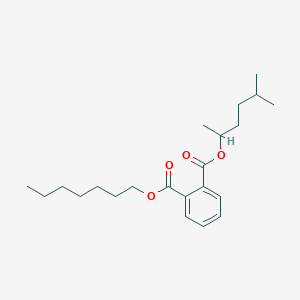
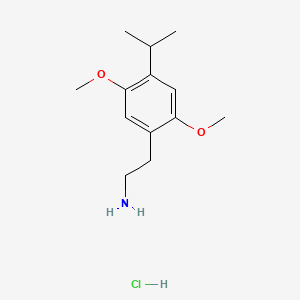
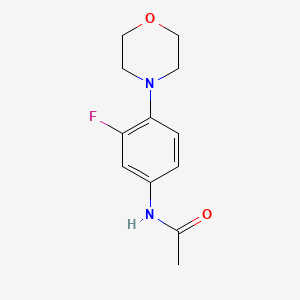
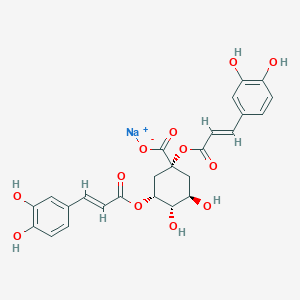
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
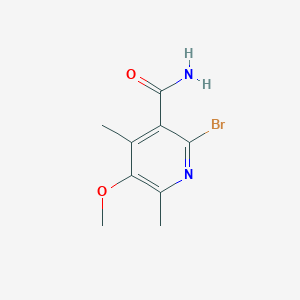
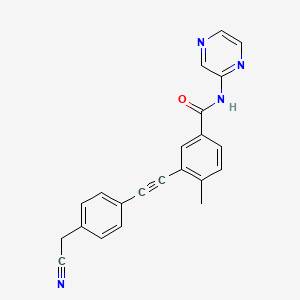
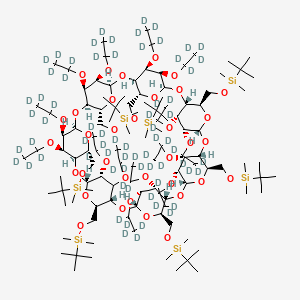
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
